molecular formula C21H17NO3 B2458232 (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate CAS No. 122408-78-0

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate

Cat. No.: B2458232
CAS No.: 122408-78-0
M. Wt: 331.371
InChI Key: AYWNLUBCJNUQMD-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate is an organic compound that features a pyridine ring, a vinyl group, and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The vinyl group can be reduced to form saturated derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as bromine (Br2) for electrophilic substitution or sodium hydride (NaH) for nucleophilic substitution are commonly used.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Saturated derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its vinyl group and methoxybenzoate ester provide distinct reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-24-19-10-6-18(7-11-19)21(23)25-20-8-4-16(5-9-20)2-3-17-12-14-22-15-13-17/h2-15H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWNLUBCJNUQMD-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.